![molecular formula C14H24N2O4S B2669249 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097884-14-3](/img/structure/B2669249.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a unique structure that combines a hydroxycyclohexene ring, a methanesulfonyl group, and a piperidine carboxamide moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide typically begins with commercially available starting materials such as cyclohexene, piperidine, and methanesulfonyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the cyclohexene ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the methanesulfonyl group play crucial roles in binding to active sites, while the piperidine ring provides structural stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide: can be compared with other sulfonyl piperidine derivatives and hydroxycyclohexene compounds.
Uniqueness
Structural Features: The combination of a hydroxycyclohexene ring with a methanesulfonyl piperidine carboxamide is unique, providing distinct reactivity and binding properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science. Further research and development could unlock even more applications for this versatile molecule.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S/c1-21(19,20)16-9-5-12(6-10-16)13(17)15-11-14(18)7-3-2-4-8-14/h3,7,12,18H,2,4-6,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNIQIIFVZNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
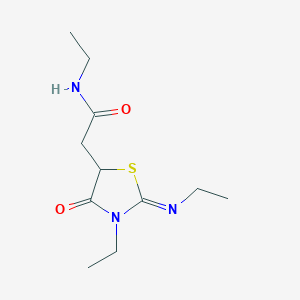

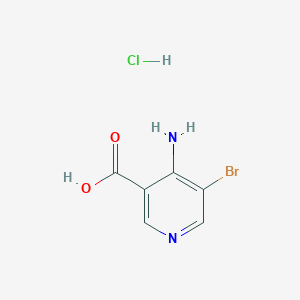
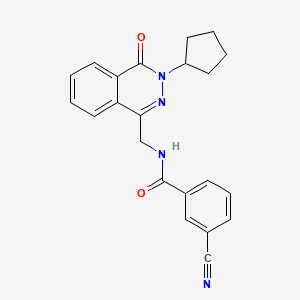
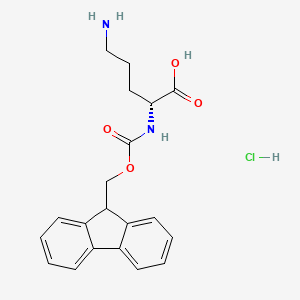

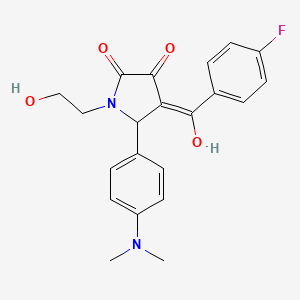
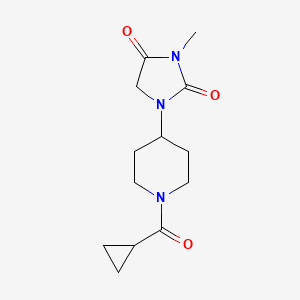
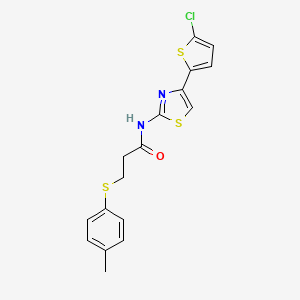
![N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2669183.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(5-methylthiophen-2-yl)formamido]acetate](/img/structure/B2669184.png)
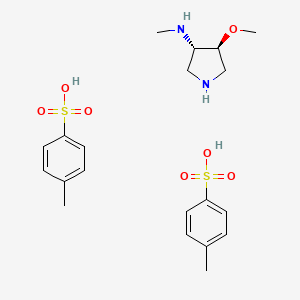
![2-(oxan-4-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2669187.png)
![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B2669188.png)
